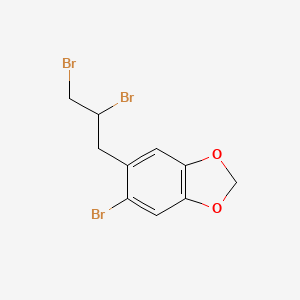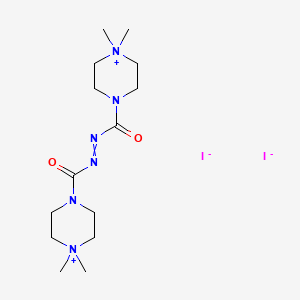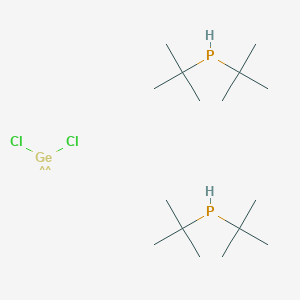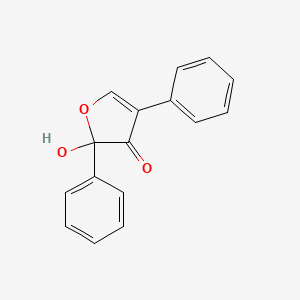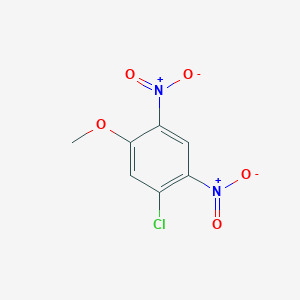![molecular formula C12H10N4O B14631753 [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide CAS No. 52872-49-8](/img/structure/B14631753.png)
[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a methylpyrimidinyl group, and a cyanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of phenol with appropriate reagents to introduce the hydroxy group at the desired position.
Pyrimidine Ring Formation: The hydroxyphenyl intermediate is then reacted with suitable precursors to form the pyrimidine ring. This step often requires the use of catalysts and specific reaction conditions to ensure the correct positioning of the methyl group.
Introduction of the Cyanamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The cyanamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the cyanamide group under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for understanding enzyme mechanisms or as a precursor for biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mecanismo De Acción
The mechanism of action of [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the cyanamide group can form covalent bonds with nucleophilic sites in proteins or other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen, similar in structure but lacking the hydroxyphenyl and cyanamide groups.
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms, forming the core structure of [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide.
Phenol: A simple aromatic compound with a hydroxy group, similar to the hydroxyphenyl part of the compound.
Uniqueness
What sets this compound apart from these similar compounds is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both the hydroxyphenyl and cyanamide groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
52872-49-8 |
|---|---|
Fórmula molecular |
C12H10N4O |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide |
InChI |
InChI=1S/C12H10N4O/c1-8-6-14-12(15-7-13)16-11(8)9-4-2-3-5-10(9)17/h2-6,17H,1H3,(H,14,15,16) |
Clave InChI |
PRCHSCSZPKLVFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1C2=CC=CC=C2O)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




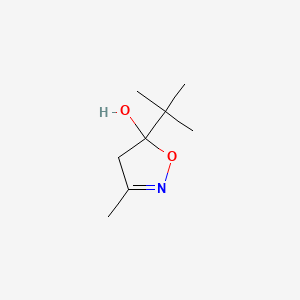
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

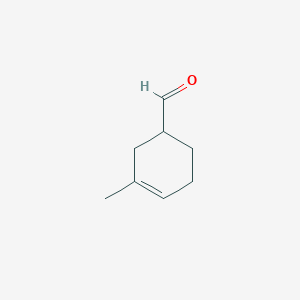
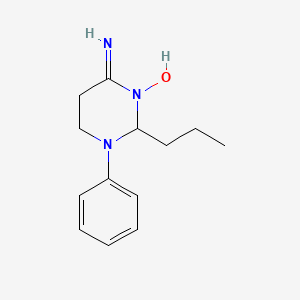

![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
